N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen
Preparation Methods
The synthesis of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2-methylthiophene, which is then reacted with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate undergoes further reactions, including the formation of the oxazole ring through cyclization reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other thiophene and oxazole derivatives:
Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene and 2-octylthiophene are used in similar applications but may have different reactivity and properties.
Oxazole Derivatives: Compounds containing oxazole rings, such as 2-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]aniline, share some structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-3-4-11(18-8)10(16-2)7-13-12(15)9-5-6-14-17-9/h3-6,10H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBWUYNCFEMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=NO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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